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Compound of Interest

Compound Name: Fmoc-D-Nva-OH

Cat. No.: B557634 Get Quote

Introduction

N-α-Fmoc-D-norvaline (Fmoc-D-Nva-OH) is a key building block in solid-phase peptide

synthesis (SPPS), enabling the incorporation of the non-proteinogenic amino acid D-norvaline

into peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides stability

during synthesis and is readily cleaved under basic conditions. Accurate characterization of this

raw material is critical to ensure the identity and purity of the final peptide product. This guide

provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for Fmoc-D-
Nva-OH, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties
Chemical Name: (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]pentanoic acid

Molecular Formula: C₂₀H₂₁NO₄[1]

Molecular Weight: 339.39 g/mol [1]

CAS Number: 144701-24-6[1]

Data Presentation
The following tables summarize the expected spectroscopic data for Fmoc-D-Nva-OH. The

NMR data is estimated based on typical values for Fmoc-protected amino acids and spectral

prediction, as direct experimental data is not widely published.
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Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.77 d 2H Aromatic (Fmoc)

~ 7.60 d 2H Aromatic (Fmoc)

~ 7.40 t 2H Aromatic (Fmoc)

~ 7.31 t 2H Aromatic (Fmoc)

~ 5.30 d 1H NH (Amide)

~ 4.40 m 2H CH₂ (Fmoc)

~ 4.22 t 1H CH (Fmoc)

~ 4.15 m 1H α-CH (Norvaline)

~ 1.80 - 1.60 m 2H β-CH₂ (Norvaline)

~ 1.40 - 1.20 m 2H γ-CH₂ (Norvaline)

~ 0.90 t 3H δ-CH₃ (Norvaline)

~ 10.5 (broad) s 1H COOH

Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary based on solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~ 175-178 COOH (Carboxylic Acid)

~ 156 C=O (Urethane)

~ 144 Aromatic C (Fmoc, quaternary)

~ 141 Aromatic C (Fmoc, quaternary)

~ 128 Aromatic CH (Fmoc)

~ 127 Aromatic CH (Fmoc)

~ 125 Aromatic CH (Fmoc)

~ 120 Aromatic CH (Fmoc)

~ 67 CH₂ (Fmoc)

~ 54 α-CH (Norvaline)

~ 47 CH (Fmoc)

~ 34 β-CH₂ (Norvaline)

~ 19 γ-CH₂ (Norvaline)

~ 14 δ-CH₃ (Norvaline)

Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary based on solvent and

concentration.

Table 3: IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~ 3300 Medium N-H stretch (Amide)

3100 - 3000 Medium C-H stretch (Aromatic)

3000 - 2850 Medium C-H stretch (Aliphatic)

~ 1715 Strong C=O stretch (Carboxylic Acid)

~ 1690 Strong
C=O stretch (Urethane Amide

I)

~ 1530 Medium N-H bend (Amide II)

1600, 1480, 1450 Medium C=C stretch (Aromatic)

1320 - 1210 Strong C-O stretch

~ 740 Strong
C-H out-of-plane bend

(Aromatic)

Table 4: Mass Spectrometry Data
Ionization Mode Calculated m/z Observed m/z Ion Species

ESI+ 340.1543 [M+H]⁺ C₂₀H₂₂NO₄⁺

ESI+ 362.1363 [M+Na]⁺ C₂₀H₂₁NNaO₄⁺

ESI- 338.1401 [M-H]⁻ C₂₀H₂₀NO₄⁻

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Fmoc-D-Nva-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-Nva-OH in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a standard 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b557634?utm_src=pdf-body
https://www.benchchem.com/product/b557634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Set the spectral width to cover the range of approximately -1 to 13 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence.

Set the spectral width to cover the range of approximately 0 to 200 ppm.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid Fmoc-D-Nva-OH
powder directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure with the built-in clamp.

KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind

the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

Scan the sample over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Fmoc-D-Nva-OH (e.g., 0.1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of

formic acid or ammonium hydroxide may be added to promote ionization in positive or

negative mode, respectively.

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or

Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

Acquire spectra in both positive and negative ion modes.

Set the mass range to scan from approximately m/z 100 to 500.

Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow to achieve stable and abundant ion signals.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and

confirm the elemental composition.

Visualizations
Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic characterization of Fmoc-D-Nva-OH.

Complementary Nature of Spectroscopic Techniques
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Caption: Logical relationship of how NMR, IR, and MS provide complementary data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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